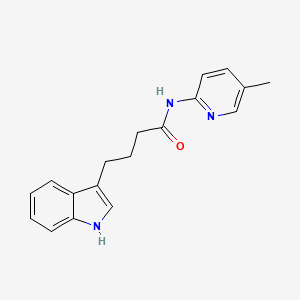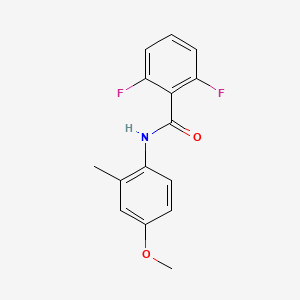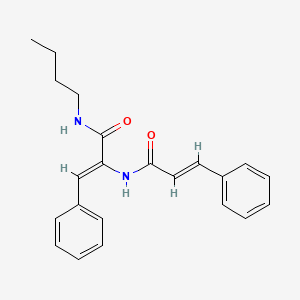
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide, also known as INDY, is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is a selective inhibitor of organic anion transporter 1 (OAT1), which is a membrane protein involved in the transport of various endogenous and exogenous compounds across cell membranes.
Mécanisme D'action
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide selectively inhibits OAT1 by binding to the substrate binding site of the protein. This prevents the transport of various endogenous and exogenous compounds across cell membranes, leading to altered cellular metabolism and function. The exact mechanism of action of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide is still being studied, but it is believed to involve the disruption of the electrochemical gradient across the cell membrane, as well as the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide are still being studied, but it has been shown to have a wide range of effects on cellular metabolism and function. 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to alter the expression of various genes involved in cellular metabolism, as well as to inhibit the uptake of various nutrients and other essential compounds by cells. This can lead to altered cellular function and metabolism, as well as to changes in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide in lab experiments is its selective inhibition of OAT1. This allows researchers to investigate the role of OAT1 in various cellular processes, as well as to study the effects of drug-drug interactions on drug disposition and toxicity. However, one of the major limitations of using 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide is its potential for off-target effects, as it may also inhibit other transporters and proteins involved in cellular metabolism.
Orientations Futures
There are many potential future directions for research involving 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide. One area of interest is in the development of new cancer therapies, as 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the growth of various cancer cells. Another area of interest is in the study of drug-drug interactions, as 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide can be used to investigate the role of OAT1 in drug disposition and toxicity. Additionally, further studies are needed to investigate the potential off-target effects of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide, as well as to identify other compounds that may selectively inhibit OAT1.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of pharmacology, where 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the uptake of various drugs and endogenous compounds by OAT1. This makes 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide a potential candidate for drug-drug interaction studies, as well as for investigating the role of OAT1 in drug disposition and toxicity.
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has also been studied for its potential applications in cancer research. OAT1 has been shown to be overexpressed in various types of cancer cells, and 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the growth of these cells by blocking the uptake of nutrients and other essential compounds. This makes 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide a potential candidate for developing new cancer therapies.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-9-10-17(20-11-13)21-18(22)8-4-5-14-12-19-16-7-3-2-6-15(14)16/h2-3,6-7,9-12,19H,4-5,8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWDFFNDPUHJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322498 | |
| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
CAS RN |
919720-99-3 | |
| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840721.png)
![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![N-(2,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-methylbenzenesulfonamide](/img/structure/B4840748.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4840753.png)

![4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4840761.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840781.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4840796.png)
